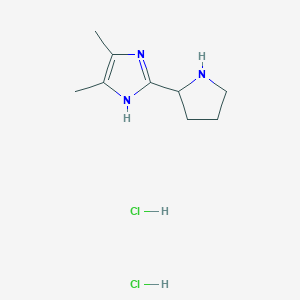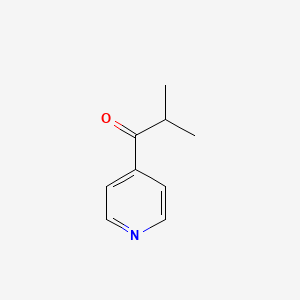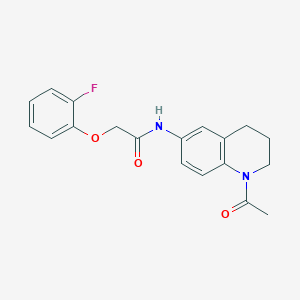
4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C10H16N3·2HCl It is known for its unique structure, which includes a pyrrolidine ring attached to an imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole core.
Methylation: The final step involves the methylation of the imidazole ring at the 4 and 5 positions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the imidazole core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole core.
4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its specific imidazole core and the presence of both methyl and pyrrolidine substituents
Propiedades
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJDMDZBPBRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2669586.png)
![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2669592.png)
![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)
![N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide](/img/structure/B2669594.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2669595.png)
![3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2669596.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)
![2-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2669603.png)
